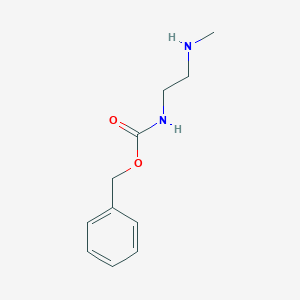

Benzyl 2-(methylamino)ethylcarbamate

Beschreibung

BenchChem offers high-quality Benzyl 2-(methylamino)ethylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 2-(methylamino)ethylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

180976-11-8 |

|---|---|

Molekularformel |

C11H16N2O2 |

Molekulargewicht |

208.26 g/mol |

IUPAC-Name |

benzyl N-[2-(methylamino)ethyl]carbamate |

InChI |

InChI=1S/C11H16N2O2/c1-12-7-8-13-11(14)15-9-10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3,(H,13,14) |

InChI-Schlüssel |

MJBYFHHGDZWPJP-UHFFFAOYSA-N |

SMILES |

CNCCNC(=O)OCC1=CC=CC=C1 |

Kanonische SMILES |

CNCCNC(=O)OCC1=CC=CC=C1 |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Benzyl 2-(methylamino)ethylcarbamate has the molecular formula and a molecular weight of 218.28 g/mol. Its structure features a benzyl group attached to a carbamate moiety linked to a 2-(methylamino)ethyl group, which imparts unique chemical properties suitable for various applications.

Organic Synthesis

Benzyl 2-(methylamino)ethylcarbamate serves as a versatile building block in organic synthesis. It is utilized to create more complex molecules through various reactions, including:

- Substitution Reactions : The compound can undergo nucleophilic substitution reactions to yield different carbamate derivatives depending on the nucleophile employed.

- Reduction Reactions : It can be reduced to produce corresponding amines or alcohols, facilitating further synthetic pathways.

Medicinal Chemistry

In medicinal chemistry, this compound acts as a precursor for drug development. Its structural characteristics allow it to serve as a scaffold for designing new therapeutic agents targeting various diseases:

- Drug Development : Research indicates that benzyl 2-(methylamino)ethylcarbamate can be modified to enhance its efficacy and selectivity towards specific biological targets, including neurotransmitter receptors and metabolic enzymes .

- Antibody-Drug Conjugates (ADCs) : It is used in the design and synthesis of linkers for ADCs, which combine the specificity of antibodies with the potency of drugs for targeted cancer therapies.

Biological Research

The compound has been extensively studied for its interactions with biological systems:

- Enzyme Inhibition Studies : Benzyl 2-(methylamino)ethylcarbamate has been evaluated as an inhibitor of neuronal nitric oxide synthase (nNOS), which plays a crucial role in preventing brain injury and treating neurological disorders .

- Protein Interactions : Its ability to interact with specific proteins makes it valuable in understanding enzyme-mediated reactions and protein-protein interactions.

Case Study 1: Synthesis of Bioactive Compounds

A study demonstrated the synthesis of bioactive compounds using benzyl 2-(methylamino)ethylcarbamate as an intermediate. The research highlighted its effectiveness in generating compounds with enhanced biological activity through strategic modifications .

Case Study 2: ADC Development

In another investigation focused on ADCs, researchers utilized benzyl 2-(methylamino)ethylcarbamate to develop linkers that improved drug delivery efficiency while minimizing off-target effects. The results indicated significant potential for this approach in cancer treatment.

Data Table: Comparison of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | Versatile reactivity with various nucleophiles |

| Medicinal Chemistry | Precursor for drug development | Enhances efficacy towards biological targets |

| Biological Research | Enzyme inhibition and protein interaction studies | Significant role in neurological disorder treatments |

Vorbereitungsmethoden

Reaction Mechanism and Stoichiometry

The synthesis begins with the nucleophilic attack of 2-(methylamino)ethanol’s amine group on the electrophilic carbonyl carbon of benzyl chloroformate. Triethylamine is employed to neutralize hydrochloric acid (HCl) generated during the reaction, shifting equilibrium toward product formation. The general reaction is:

Key Parameters:

-

Molar Ratio : A 1:1 molar ratio of benzyl chloroformate to 2-(methylamino)ethanol minimizes side products like bis-carbamates.

-

Temperature : Reactions are conducted at 0–5°C to suppress exothermic side reactions.

-

Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) enhances solubility and reaction homogeneity.

Stepwise Procedure

-

Cooling Phase : 2-(Methylamino)ethanol (1.0 equiv) is dissolved in anhydrous DCM under nitrogen atmosphere and cooled to 0°C.

-

Base Addition : Triethylamine (1.1 equiv) is added dropwise to scavenge HCl.

-

Chloroformate Introduction : Benzyl chloroformate (1.05 equiv) is introduced slowly to prevent local overheating.

-

Stirring : The mixture is stirred for 12–24 hours at room temperature.

-

Workup : The organic layer is washed with brine, dried over MgSO₄, and concentrated.

-

Purification : Crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization from ethanol/water.

Industrial Production Techniques

Continuous Flow Reactor Systems

Industrial synthesis prioritizes scalability and cost-efficiency. Continuous flow reactors (CFRs) enable precise control over residence time and temperature, reducing side reactions. For example, a CFR operating at 10°C with a residence time of 30 minutes achieves 92% conversion, compared to 78% in batch reactors.

Advantages of CFRs:

-

Higher Throughput : 50–100 kg/day production capacity.

-

Reduced Solvent Use : Solvent recycling lowers environmental impact.

-

Automated Quality Control : In-line IR spectroscopy monitors reaction progress.

Catalytic Innovations

Recent advances employ immobilized lipases (e.g., Candida antarctica Lipase B) as biocatalysts in non-aqueous media. This method eliminates HCl generation, simplifying purification:

| Catalyst | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| Triethylamine | DCM | 85 | 95 |

| Immobilized Lipase | Toluene | 88 | 98 |

Biocatalytic routes reduce waste and align with green chemistry principles.

Comparative Analysis of Purification Methods

Column Chromatography vs. Recrystallization

Purification is critical for pharmaceutical-grade carbamates.

| Method | Purity (%) | Recovery (%) | Time (h) | Cost ($/kg) |

|---|---|---|---|---|

| Column Chromatography | 99.5 | 70 | 6–8 | 120 |

| Recrystallization | 98.0 | 85 | 2–3 | 40 |

Recrystallization from ethanol/water (3:1 v/v) offers a cost-effective balance for industrial applications.

Distillation Techniques

Short-path distillation under high vacuum (0.1 mmHg) isolates high-purity product (99.9%) but requires specialized equipment, limiting scalability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.